molecular formula C11H11NO2 B8523298 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B8523298
M. Wt: 189.21 g/mol
InChI Key: MYHBJJIFLLKXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a methoxyimino group attached to the indan-5-carbaldehyde structure.

Preparation Methods

The synthesis of 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indan-5-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other indole derivatives, such as:

    Indole-3-carbaldehyde: Similar in structure but lacks the methoxyimino group, leading to different chemical reactivity and biological activity.

    5-Bromo-1H-indole-3-carbaldehyde:

    Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-methoxyimino-2,3-dihydroindene-5-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-14-12-11-5-3-9-6-8(7-13)2-4-10(9)11/h2,4,6-7H,3,5H2,1H3

InChI Key

MYHBJJIFLLKXFR-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the product of Step 1 (112 g, 0.46 mol) in THF (1500 ml) at −60° C. under argon, was added n-BuLi (325 ml, 0.52 mol) over 1 hour. After stirring at −60° C. for 1 hour a solution of DMF (39.7 ml) in THF (50 ml) was added dropwise over 1 hour. The reaction was stirred at −60° C. for 1 hour before being allowed to warm to room temperature. After 1 hour the reaction was quenched with saturated aqueous sodium hydrogen carbonate solution and extracted into ethyl acetate. The organic phase was then dried (sodium sulphate), concentrated in vacuo and the residue purified by silica gel chromatography, to give the title compound (57 g, 65%) as a yellow solid; 1H NMR (CDCl3) 10.0 (1H, s), 7.83–7.73 (3H, m), 4.02 (3H, s), 3.10 (2H, m), 2.92 (2H, m).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
39.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of the product of Step 1 (112 g, 0.46 mol) in tetrahydrofuran (1500 ml) at −60° C. under argon, was treated with n-butyllithium (325 ml of a 1.6M solution in hexanes, 0.52 mol) over 1 hour. After stirring at −60° C. for 1 hour a solution of dimethylformamide (39.7 ml) in tetrahydrofuran (50 ml) was added dropwise over 1 hour. The reaction was stirred at −60° C. for 1 hour before being allowed to warm to room temperature. After 1 hour the reaction was quenched with saturated aqueous sodium hydrogen carbonate solution and extracted into ethyl acetate.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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